![molecular formula C12H19N3O5S B2601483 5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione CAS No. 874806-35-6](/img/structure/B2601483.png)
5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione
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Description
5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione, also known as DMS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Enhancement of Biological Activity
The introduction of the 2,6-dimethylmorpholin-4-yl group into molecules like curcuminoids has been shown to enhance their biological activity. This enhancement includes increased potency as anti-malarials , anti-proliferatives , antiplatelet inhibitors , anti-inflammatory agents , antiviral agents , and NOS inhibitors . This suggests that our compound could be used to improve the efficacy of existing drugs or to develop new therapeutic agents with enhanced biological activities.
Stability and Solubility Improvement
Unlike curcumin, which degrades rapidly at physiological pH, derivatives bearing the 2,6-dimethylmorpholin-4-yl group are more stable and exhibit minimal metal chelating properties . Additionally, the Mannich reaction used to introduce this group can increase water solubility, which in turn improves the bioavailability of drug molecules . This property is crucial for the development of new drugs, as it can significantly affect their absorption and distribution in the body.
properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-8-5-15(6-9(2)20-8)21(18,19)10-7-13(3)12(17)14(4)11(10)16/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGLJKKPVNWPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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